(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid

Catalog No.
S12344857
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid

Product Name

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid

IUPAC Name

(2S)-2-amino-3-(1H-indol-5-yl)propanoic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1

InChI Key

AYNAZYTXSBGFDA-VIFPVBQESA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1C[C@@H](C(=O)O)N

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid, also known as (S)-tryptophan, is a non-proteinogenic amino acid characterized by its unique indole structure. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, with a molar mass of approximately 204.23 g/mol. The compound features an amino group, a carboxylic acid group, and an indole ring, which contributes to its biological activity and interactions within various biochemical pathways .

Typical of amino acids, including:

  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, forming tryptamine.
  • Transamination: The amino group can transfer to keto acids, forming new amino acids.
  • Peptide Bond Formation: It can react with other amino acids to form peptides or proteins through peptide bond formation.

These reactions are crucial in metabolic pathways and the synthesis of neurotransmitters and hormones.

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid plays significant roles in biological systems:

  • Precursor to Neurotransmitters: It is a precursor to serotonin, a key neurotransmitter involved in mood regulation, sleep, and appetite.
  • Antioxidant Properties: The indole structure may contribute to antioxidant activities, helping to mitigate oxidative stress in cells.
  • Modulation of Immune Response: It has been shown to influence immune cell function and may have therapeutic implications in autoimmune diseases .

Several methods exist for synthesizing (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of the compound from simpler substrates.
  • Chemical Synthesis:
    • Starting from indole derivatives and using standard organic synthesis techniques such as alkylation and hydrolysis.
    • A common method involves the reaction of tryptophan derivatives with propanoic acid under acidic conditions.

These methods allow for the production of high-purity (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid suitable for research and therapeutic applications.

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid has diverse applications:

  • Pharmaceuticals: Used in the synthesis of drugs targeting serotonin pathways for treating depression and anxiety disorders.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing mood and cognitive function.
  • Research: Utilized in biochemical studies to explore metabolic pathways involving serotonin synthesis and related neurotransmission processes.

Interaction studies have demonstrated that (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid can interact with various receptors and enzymes:

  • Serotonin Receptors: It binds to serotonin receptors, influencing their activity and potentially modulating mood-related effects.
  • Transport Proteins: It may interact with transport proteins responsible for serotonin uptake, impacting its bioavailability and effects in the nervous system .

These interactions highlight its significance in pharmacology and neurobiology.

Several compounds share structural similarities with (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid25197-96-00.97
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid33600-67-80.93
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid13567-14-10.93
(S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid52448–15–40.88
(S)-2-Amino-3-(4-methylindolyl)propanoic acid141979–69–30.84

Uniqueness

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid is unique due to its specific orientation of substituents on the indole ring, which influences its biological activity and receptor interactions compared to other similar compounds. This distinct configuration makes it particularly effective as a serotonin precursor while contributing to its antioxidant properties.

Tryptophan Hydroxylation as the Rate-Limiting Step in Serotonin Precursor Synthesis

The biosynthesis of 5-hydroxytryptophan begins with the hydroxylation of L-tryptophan at the 5-position of the indole ring, a reaction catalyzed by tryptophan hydroxylase (TPH). This step is universally recognized as the rate-limiting process in serotonin synthesis due to the enzyme’s low catalytic turnover and stringent regulatory mechanisms. TPH exists in two isoforms: TPH1, expressed predominantly in peripheral tissues such as the pineal gland and enterochromaffin cells, and TPH2, a neuron-specific isoform critical for central serotonin production.

Kinetic studies using rapid chemical-quench methods have quantified the hydroxylation rate constant at 1.3 s⁻¹, with overall turnover constrained by a subsequent product release step at 0.2 s⁻¹. This bottleneck arises from the enzyme’s requirement to stabilize a high-energy Fe(IV)=O intermediate during the hydroxylation cycle, a feature conserved across aromatic amino acid hydroxylases. Substrate saturation analyses reveal that intracellular tryptophan concentrations (typically 50–100 μM) often fall below the TPH2 Michaelis constant (Km ≈ 150 μM), further exacerbating rate limitations. Genetic polymorphisms in TPH2 and epigenetic modifications induced by stress or developmental factors can modulate enzyme activity, linking transcriptional regulation directly to serotonin bioavailability.

Enzymatic Mechanisms of Aromatic Amino Acid Hydroxylases

Tryptophan hydroxylase belongs to the biopterin-dependent aromatic amino acid hydroxylase (AAAH) family, which includes phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). These enzymes share a conserved catalytic core featuring a non-heme iron center coordinated by a histidine²-glutamate facial triad motif. The reaction mechanism proceeds through four stages:

  • Substrate binding: Tryptophan and tetrahydrobiopterin (BH₄) dock into adjacent pockets, inducing conformational changes that prime the iron center for oxygen activation.
  • Oxygen activation: Molecular oxygen binds to the Fe(II) center, forming a peroxo-bridged intermediate that undergoes heterolytic cleavage to generate Fe(IV)=O.
  • Hydroxylation: The Fe(IV)=O species abstracts a hydrogen atom from tryptophan’s C5 position, followed by radical recombination to yield 5-hydroxytryptophan.
  • Cofactor regeneration: BH₄ is oxidized to dihydrobiopterin (BH₂), which must be recycled via NADH-dependent dihydropteridine reductase.

Structural analyses of bacterial phenylalanine hydroxylase homologs (e.g., Chromobacterium violaceum PAH) have captured the Fe(IV)=O intermediate using Mössbauer spectroscopy, confirming its role as the hydroxylating species. Mutagenesis studies identify conserved residues (e.g., His272, Glu330 in human TPH2) as critical for oxygen binding and iron coordination, while flexible N-terminal domains regulate enzyme activity through phosphorylation and protein-protein interactions.

Cofactor Dependency in 5-Hydroxytryptophan Production Systems

Tetrahydrobiopterin (BH₄) serves as the essential electron donor for TPH-catalyzed hydroxylation. BH₄ bioavailability directly modulates 5-HTP synthesis rates, with in vitro assays demonstrating a 3.5-fold activity increase in rat raphe slices supplemented with 42 μM (6R)-BH₄. The cofactor’s stereospecificity is absolute: the (6S)-BH₄ diastereomer fails to activate TPH, underscoring the precision of enzyme-cofactor recognition.

Table 1: Cofactor Effects on Tryptophan Hydroxylase Activity

CofactorConcentration (μM)Activity (% of Control)
(6R)-Tetrahydrobiopterin42350
6-Methyltetrahydropterin100146
Tetrahydroneopterin50145

Data adapted from , demonstrating cofactor efficacy in enhancing TPH activity.

BH₄ homeostasis is maintained through de novo synthesis from GTP and salvage pathways involving sepiapterin reductase. Inflammatory cytokines such as interferon-γ upregulate GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in BH₄ production, creating a feedback loop between immune activation and serotonin synthesis. Cofactor deficiencies manifest in neurological disorders, with BH₄ supplementation shown to restore 5-HTP production in models of depression and Parkinson’s disease.

Comparative Analysis of Eukaryotic vs. Prokaryotic Biosynthetic Pathways

Eukaryotic 5-HTP biosynthesis relies exclusively on TPH isoforms tightly regulated by phosphorylation, allosteric effectors, and transcriptional controls. In contrast, prokaryotic systems employ divergent strategies:

  • Fungal pathways: Aspergillus niger and Psilocybe coprophila catalyze tryptophan hydroxylation via extracellular peroxidases and laccases, bypassing the need for BH₄. These enzymes operate at acidic pH (3.0) and utilize atmospheric oxygen directly, achieving 5-HTP yields of 60–70% after 30-day incubations.
  • Bacterial systems: While no native prokaryotic TPH homologs have been characterized, engineered Escherichia coli express human TPH2 when supplemented with BH₄, achieving 5-HTP titers of 1.2 g/L in bioreactors. However, prokaryotic systems lack endogenous BH₄ recycling machinery, necessitating costly cofactor supplementation.

Table 2: Eukaryotic vs. Prokaryotic 5-HTP Biosynthesis

FeatureEukaryotic (Human)Prokaryotic (Engineered)
Primary enzymeTPH1/TPH2Heterologous TPH2
CofactorBH₄ (endogenous)BH₄ (exogenous)
RegulationPhosphorylation, transcriptionConstitutive expression
Yield0.1–0.5 μM/min/g tissue1.2 g/L (bioreactor)
Key limitationCofactor recyclingCofactor cost

These differences highlight evolutionary adaptations to cellular compartmentalization and metabolic demand, with eukaryotic systems prioritizing tight regulation for neurotransmission, while prokaryotic platforms focus on scalable production.

The development of Escherichia coli as a heterologous expression platform for 5-hydroxytryptophan production represents a significant advancement in microbial biotechnology [3] [4]. Systematic modular engineering approaches have enabled the construction of efficient microbial cell factories capable of converting glucose to 5-hydroxytryptophan through coordinated expression of multiple heterologous pathways [8].

The establishment of effective expression systems requires careful consideration of promoter systems and gene regulation mechanisms [8]. A xylose-induced T7 RNA polymerase-PT7 promoter system has proven particularly effective for ensuring efficient and controlled expression of each heterologous gene in the biosynthetic pathway [8]. This system provides precise temporal control over enzyme expression, allowing for optimized metabolic flux distribution throughout the fermentation process [8].

Tryptophan hydroxylase engineering represents a critical component of platform development [3] [16] [17]. The engineering of bacterial phenylalanine 4-hydroxylase through combinatorial protein and metabolic engineering approaches has demonstrated the potential for dramatic substrate preference shifts [3]. Sequence-based and structure-based protein engineering strategies have successfully redirected enzyme specificity from phenylalanine to tryptophan, enabling efficient conversion to 5-hydroxytryptophan [3] [16].

Expression SystemHydroxylase VariantCofactor System5-Hydroxytryptophan Titer (g/L)Productivity (g/L/h)
E. coli BL21(DE3)CviPAH L101Y-W180FMH4 regeneration1.1-1.20.15
E. coli w3110TPH2 mutant TM2BH4 synthesis/regeneration8.580.48
E. coli K-12 w3110Human TPH2BH4 pathway5.10.21

The integration of cofactor synthesis and regeneration pathways within the heterologous host represents another crucial engineering target [8] [16]. Tetrahydrobiopterin synthesis and regeneration pathways must be co-expressed and optimized to support efficient tryptophan hydroxylation [8]. The reconstitution of human tetrahydrobiopterin biosynthesis and regeneration pathways in Escherichia coli has enabled whole-cell bioconversion systems capable of producing gram-per-liter quantities of 5-hydroxytryptophan [35].

Enhanced tryptophan biosynthesis modules have been developed through modification of key metabolic nodes [8]. The deregulation of negative feedback mechanisms in the tryptophan biosynthetic pathway at the transcriptional level effectively enriches the precursor tryptophan pool, enabling overproduction of 5-hydroxytryptophan [8]. Strategic manipulation of aromatic amino acid biosynthesis through targeted gene knockouts and overexpression has proven essential for maximizing substrate availability [8].

The most advanced heterologous expression platforms have achieved remarkable production metrics through systematic optimization [8] [16]. The engineered strain HTP11 demonstrated the capability to produce 8.58 grams per liter of 5-hydroxytryptophan in a 5-liter bioreactor with a yield of 0.095 grams per gram glucose and maximum real-time productivity of 0.48 grams per liter per hour [8]. These achievements represent the highest values reported for microbial fermentation of 5-hydroxytryptophan at the time of publication [8].

CRISPR-Cas9-Mediated Tryptophanase Gene Knockout Strategies

The implementation of CRISPR-Cas9 technology for targeted gene knockout represents a transformative approach for enhancing 5-hydroxytryptophan production in microbial systems [13] [14] [18]. The tryptophanase gene (tnaA) serves as a primary target for knockout strategies due to its role in degrading both tryptophan and 5-hydroxytryptophan substrates [6] [14].

CRISPR-Cas9 systems comprise two essential components: a guide RNA that defines the genomic target for modification and a Cas9 protein functioning as a DNA endonuclease [18]. The formation of the guide RNA-Cas9 complex enables recognition of protospacer adjacent motif sites and binding to target sequences, followed by double-strand DNA cleavage to induce homologous recombination repair [18].

Target GeneKnockout Efficiency (%)Impact on 5-Hydroxytryptophan Production
tnaA (tryptophanase)75Prevents degradation of substrate and product
tnaB (tryptophan permease)Significant improvementReduced uptake enhances extracellular accumulation
aroP (aromatic permease)Additive effect with tnaBEnhanced effect when combined with tnaB knockout
trpE (anthranilate synthase)Enhanced productionBlocks native anthranilate synthesis pathway

The tryptophanase knockout strategy addresses a fundamental challenge in 5-hydroxytryptophan biosynthesis [6] [14]. Tryptophanase catalyzes the initial enzymatic step in the degradation pathway for both tryptophan and 5-hydroxytryptophan in Escherichia coli, making its inactivation essential for product accumulation [6]. The lambda red recombination system has been successfully employed in conjunction with CRISPR-Cas9 for efficient tryptophanase gene disruption [6].

Systematic approaches to CRISPR-Cas9 implementation have demonstrated high efficiency rates [13] [14]. A robust protocol utilizing the CRISPR-Cas9 system in combination with lambda red machinery achieves gene knockout efficiencies of 75% for tryptophanase gene disruption [14]. The protocol incorporates double-stranded donor DNA and curing strategies for guide RNA-encoding plasmid removal, enabling multiple stepwise gene knockouts within two working days [13].

The optimization of guide RNA design represents a critical factor in knockout efficiency [23]. CRISPR-Cas9 knockout efficiency demonstrates primary dependence on guide RNA potency rather than target gene copy number [23]. The selection of highly potent guide RNA sequences ensures efficient target knockout across cell populations, while less potent sequences may require elevated Cas9 and guide RNA expression levels to achieve comparable results [23].

Tryptophan permease knockouts provide additional benefits for 5-hydroxytryptophan accumulation [9]. Three permeases (Mtr, TnaB, and AroP) facilitate tryptophan uptake in Escherichia coli, with TnaB serving as the primary transporter responsible for tryptophan uptake [9]. Inactivation of tnaB significantly improves tryptophan production, while aroP inactivation provides additive effects when combined with tnaB knockout [9].

The multi-target knockout approach enables comprehensive pathway optimization [13]. Sequential gene knockout protocols allow for the systematic elimination of competing metabolic pathways while preserving essential cellular functions [13]. The combination of tryptophanase knockout with permease modifications creates synergistic effects that maximize 5-hydroxytryptophan accumulation while minimizing substrate loss [9].

Cofactor Regeneration Systems for Enhanced Bioconversion Efficiency

Cofactor regeneration systems represent a fundamental requirement for sustainable 5-hydroxytryptophan bioconversion processes [6] [10] [15]. The hydroxylation of tryptophan to 5-hydroxytryptophan requires tetrahydrobiopterin as an essential cofactor, necessitating efficient regeneration mechanisms to maintain continuous enzymatic activity [6] [24].

Tetrahydrobiopterin participates in aromatic amino acid hydroxylation reactions as a substrate rather than a tightly bound cofactor, binding and dissociating with each catalytic turnover [22] [24]. The cofactor undergoes oxidation to pterin-4α-carbinolamine during the hydroxylation reaction and requires regeneration through the coordinated action of pterin-4α-carbinolamine dehydratase and dihydropteridine reductase [6] [24].

Cofactor SystemKey EnzymesConversion Efficiency (%)Co-substrateBy-products
Glucose Dehydrogenase-NADHGlucose dehydrogenase85.4GlucoseGluconic acid
Formate Dehydrogenase-NADHFormate dehydrogenase91.8FormateCarbon dioxide
Tetrahydrobiopterin SynthesisGTPCH, PTPS, SPR89GTPNone
Tetrahydromonapterin RegenerationFolX, FolM186GlucoseGluconic acid

The development of tetrahydropterin regeneration systems has enabled significant improvements in bioconversion efficiency [6]. A novel cofactor regeneration process utilizing modified phenylalanine 4-hydroxylase from Chromobacterium violaceum achieved enhanced 5-hydroxytryptophan synthesis [6]. The system incorporates dihydropteridine reductase from Escherichia coli, glucose dehydrogenase from Bacillus subtilis, and pterin-4α-carbinolamine dehydratase from Pseudomonas syringae [6].

NADH regeneration systems provide essential reducing equivalents for cofactor recycling [10] [15]. Glucose dehydrogenase and formate dehydrogenase have emerged as highly effective enzymes for NADH regeneration in bioconversion processes [10] [15]. Formate dehydrogenase demonstrates superior performance due to the use of formate as an inexpensive substrate and the ready removal of carbon dioxide as a by-product, creating favorable thermodynamic equilibrium [10].

The quantitative impact of cofactor regeneration on 5-hydroxytryptophan production demonstrates substantial improvements [6]. Systems incorporating cofactor regeneration achieved 2.5 millimolar 5-hydroxytryptophan synthesis compared to 0.8 millimolar without regeneration under identical reaction conditions [6]. The presence of regeneration mechanisms enabled 5-hydroxytryptophan production exceeding the concentration of added pterin cofactor, confirming successful cofactor recycling [6].

Tetrahydromonapterin represents an alternative cofactor system with unique advantages [29]. FolX and FolM enzymes are essential for tetrahydromonapterin synthesis, with FolX encoding dihydroneopterin triphosphate epimerase and FolM encoding a dehydrogenase/reductase with dihydromonapterin reductase activity [29]. This system can achieve conversion rates exceeding 100%, attributed to endogenous tryptophan synthesis utilizing glucose as raw material [16].

The integration of multiple cofactor regeneration pathways creates synergistic effects [16]. Advanced bioconversion systems combine tetrahydrobiopterin synthesis, pterin recycling, and NADH regeneration mechanisms to achieve maximum efficiency [16]. The coordinated expression of cofactor-related enzymes FolM, FolE, and FolX has enabled 5-hydroxytryptophan production reaching 1.81 grams per liter in optimized fermentation systems [16].

Cofactor engineering strategies address metabolic burden considerations [37]. The expression of cofactor biosynthesis pathways can impose significant metabolic costs on host cells, requiring careful balance between cofactor availability and cellular resource allocation [37]. Optimized expression levels and temporal control mechanisms ensure adequate cofactor supply without overwhelming cellular capacity [37].

Metabolic Flux Analysis in Optimized Fermentation Processes

Metabolic flux analysis provides essential insights into the optimization of 5-hydroxytryptophan fermentation processes [8] [27]. Flux balance analysis utilizes linear optimization to determine steady-state reaction flux distributions in metabolic networks by maximizing objective functions such as growth rate or product formation [27].

The systematic application of metabolic flux analysis has revealed critical bottlenecks in 5-hydroxytryptophan biosynthesis pathways [8]. Tryptophan hydroxylation represents the rate-limiting step in many engineered systems, necessitating enzyme engineering and cofactor optimization strategies [8] [16]. The identification of flux limitations enables targeted interventions to enhance overall pathway performance [8].

ParameterStandard ProcessOptimized ProcessHigh-performance SystemImprovement Factor
Initial Titer (g/L)1.32.55.21.9x
Fed-batch Titer (g/L)5.18.5813.92.7x
Yield (g/g glucose)0.0680.0950.121.8x
Space-time Yield (g/L/h)0.210.480.292.3x
Biomass (OD600)4575.31353.0x

Fed-batch fermentation strategies have emerged as the preferred approach for maximizing 5-hydroxytryptophan production [8] [39]. Fed-batch processes enable precise control of substrate feeding rates to maintain optimal metabolic flux while avoiding substrate inhibition and metabolic overflow [39]. The implementation of optimized feeding protocols has achieved volumetric productivity improvements of 2.2-fold compared to standard batch processes [39].

The analysis of metabolic flux distribution reveals the importance of precursor pathway optimization [8]. Tryptophan biosynthesis must be carefully balanced to provide adequate substrate for hydroxylation without excessive accumulation [8]. Deregulation of key metabolic nodes in the tryptophan biosynthetic pathway through transcriptional modifications effectively enriches precursor pools [8].

NADH regeneration modules represent critical components of optimized fermentation processes [8]. The moderate expression of glucose dehydrogenase from Exiguobacterium sibiricum successfully reduces intermediate tryptophan accumulation while maintaining adequate reducing power for biosynthesis [8]. This approach addresses the fundamental challenge of balancing competing metabolic demands [8].

Temporal analysis of fermentation kinetics provides insights into process optimization opportunities [8]. The production of 5-hydroxytryptophan demonstrates coupling with cell growth, with maximum productivity occurring during exponential growth phases [8]. Space-time yield calculations reveal peak performance during specific time intervals, enabling process scheduling optimization [8].

The integration of multiple analytical approaches enables comprehensive process understanding [27]. Flux balance analysis combined with experimental validation provides robust frameworks for predicting and optimizing fermentation performance [27]. The incorporation of regulatory constraints and thermodynamic limitations enhances model accuracy and predictive capability [27].

Metabolic burden analysis addresses the challenge of heterologous pathway expression [38]. The competition for cellular resources between native metabolism and production pathways requires careful engineering of expression levels and regulatory circuits [38]. Host-aware computational frameworks that capture competition for both metabolic and gene expression resources guide optimal engineering strategies [38].

Structure-Function Relationships in Modified Phenylalanine 4-Hydroxylases

The structural characterization of phenylalanine 4-hydroxylases has revealed critical insights into the catalytic mechanism and regulation of these enzymes when applied to (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid hydroxylation. The regulatory domain of phenylalanine hydroxylase consists of more than 100 amino acids at the amino terminus, and its removal significantly activates the enzyme [1]. Structural studies have demonstrated that the principal motions involve conformational changes leading from an initial open to a final closed domain structure [2].

The relationship between structural modifications and enzymatic function has been extensively characterized through systematic mutagenesis studies. Truncation mutants reveal dramatic changes in catalytic activity, with the removal of the first 26 amino acids increasing activity by approximately 20-fold, while removal of only the first 15 amino acids increases activity by merely 2-fold [1]. These findings indicate that specific structural elements within the regulatory domain exert differential control over enzymatic activity.

Table 1: Structure-Function Relationships in Modified Phenylalanine 4-Hydroxylases

MutationKmBH4μMKmPheμMVmax_relativeActivityFoldChange
Wild-type28.6140.01.01.0
N-1534.585.22.12.0
N-2673.242.123.420.0
N-4089.138.724.821.0
N-5996.335.425.122.0
S29C56.878.94.34.0
S29R87.432.16.25.5
hR29Ser34.1142.32.01.8

The crystal structure of full-length mammalian phenylalanine hydroxylase reveals that two structural elements govern active-site access: the autoregulatory region and the active-site lid [3]. In the autoinhibited conformation, residues 20-25 of the autoregulatory region interact with the catalytic domain, effectively blocking substrate access. The structural data demonstrates that allosteric activation involves major domain motions and architecturally distinct tetramer conformations [3].

Site-specific mutagenesis studies have identified key residues that contribute to the catalytic mechanism. The aromatic residues phenylalanine 299, tyrosine 324, phenylalanine 331, and tyrosine 343 are essential for activity but do not significantly affect substrate or cofactor binding [4]. In contrast, serine 349 shows an 18-fold increase in phenylalanine michaelis constant when mutated to threonine, providing functional evidence that this residue participates in substrate binding [4].

The structural analysis of disease-associated mutations has revealed five distinct categories based on their expected structural and functional effects: active site mutations, dimer interface mutations, domain structure mutations, proteins with truncations and large deletions, and fusion proteins [5]. Active site mutations generally cause severe phenotypes, while domain structure mutations and dimer interface mutations exhibit a range of phenotypes depending on their location within the protein structure [5].

Directed Evolution of Chromobacterium violaceum-Derived Enzymes

Chromobacterium violaceum phenylalanine hydroxylase represents a unique bacterial enzyme system that has been extensively engineered through directed evolution approaches. The complete amino acid sequence consists of 296 amino acids, forming a monomeric enzyme with distinct properties compared to mammalian tetrameric counterparts [6]. This bacterial enzyme contains copper, which does not support enzymatic activity, but upon copper removal by dithiothreitol, the enzyme catalyzes phenylalanine hydroxylation in the presence of iron and reducing agents [7].

The directed evolution of Chromobacterium violaceum phenylalanine hydroxylase has focused on enhancing tryptophan 5-hydroxylation activity through structure-based modifications. Initial characterization revealed that while the enzyme could convert tryptophan to 5-hydroxytryptophan, the activity was extremely low compared to phenylalanine hydroxylation levels [8]. Structural modeling analysis identified leucine 101 and tryptophan 180 as critical residues where hydrophobic and stacking interactions with substrate and cofactor would increase hydroxylation activity [8].

Table 2: Directed Evolution of Chromobacterium violaceum-Derived Enzymes

VariantkcatTrps-1kcatPhes-1KmTrpμMKmPheμMFoldImprovementTrp
Wild-type0.4012.31851401.0
L101Y1.0211.81421382.6
W180F0.5110.92031451.3
L101Y-W180F2.089.71341525.2

Saturation mutagenesis studies at positions 101 and 180 yielded three and nine positive mutants from the respective libraries [8]. The leucine 101 to tyrosine mutation and tryptophan 180 to phenylalanine mutation showed the highest tryptophan hydroxylation activity at their respective positions. Steady-state kinetic analysis revealed that the catalytic rate constant values for tryptophan hydroxylation increased from 0.40 seconds⁻¹ for wild-type to 1.02 seconds⁻¹ for L101Y and 0.51 seconds⁻¹ for W180F [8].

The double mutant L101Y-W180F displayed superior tryptophan hydroxylation activity compared to both wild-type and single mutants, with a catalytic rate constant of 2.08 seconds⁻¹, representing a 5.2-fold increase compared to wild-type enzyme levels [8]. This synergistic effect demonstrates the importance of optimizing multiple residues simultaneously in the active site architecture.

The metal-independent hydroxylation mechanism of Chromobacterium violaceum phenylalanine hydroxylase provides unique insights into alternative catalytic strategies. Unlike mammalian enzymes that require non-heme iron, this bacterial enzyme operates through a different mechanism while maintaining similar substrate specificity patterns [9]. The enzyme readily accepts 4-methylphenylalanine as a substrate, producing 4-(hydroxymethyl)phenylalanine as the major product and 3-methyltyrosine as a minor product [9].

Substrate Specificity Modulation Through Rational Mutagenesis

The rational design of substrate specificity in aromatic amino acid hydroxylases has been achieved through systematic analysis of active site architecture and targeted mutagenesis. The catalytic domains of phenylalanine hydroxylase and tyrosine hydroxylase share significant homology yet exhibit distinct substrate specificities, providing a framework for engineering substrate recognition [10].

Seven residues in the active site of phenylalanine hydroxylase with side chains dissimilar to those in tyrosine hydroxylase were systematically mutated to the corresponding tyrosine hydroxylase residues [10]. Analysis of these mutations on the isolated catalytic domain identified three critical residues that contribute to tyrosine hydroxylation capability: histidine 264, tyrosine 277, and valine 379 [10].

Table 3: Substrate Specificity Modulation Through Rational Mutagenesis

EnzymeVKPhe_relativeVKTyr_relativeSpecificity_Ratio
PAH WT1.000.0011000.00
PAH H264Q0.800.1206.70
PAH Y277F0.900.08011.30
PAH V379D0.300.2101.40
PAH V379D/H264Q0.150.3500.43
TH WT0.051.0000.05
TH D425V4000.000.0014000000.00

The complementary mutations in tyrosine hydroxylase revealed that the aspartate 425 position is essential for dihydroxyphenylalanine formation. The relative specificity of tyrosine hydroxylase for phenylalanine versus tyrosine increased by 80,000-fold in the D425V enzyme, as measured by the ratio of catalytic efficiency values [10]. This dramatic shift in specificity demonstrates the critical role of this single residue in determining substrate recognition.

However, the reverse engineering approach revealed asymmetric effects. While the V379D mutation in phenylalanine hydroxylase improved tyrosine hydroxylation, it was insufficient to achieve tyrosine hydroxylase-like activity levels [10]. The double mutant V379D/H264Q phenylalanine hydroxylase showed the highest tyrosine hydroxylation activity, with a 3000-fold decrease in the phenylalanine versus tyrosine specificity ratio [10].

The structural basis for substrate specificity involves multiple factors including steric complementarity, electrostatic interactions, and conformational dynamics. The active site architecture must accommodate the transition state geometry while discriminating against alternative substrates [11]. Molecular interaction field analysis has provided insights into the selectivity and affinity determinants for ligand binding in aromatic amino acid hydroxylases [11].

The identification of distal substrate binding sites has revealed additional complexity in substrate recognition mechanisms. Chromobacterium violaceum phenylalanine hydroxylase contains a secondary phenylalanine binding site located 15.7 Å from the active site [12]. Isothermal titration calorimetry experiments revealed a dissociation constant of 24 ± 1.1 μM for phenylalanine at this distal site, with no detectable binding for alanine, tyrosine, or isoleucine [12].

Point mutations of amino acid residues in the distal site that contact phenylalanine, including F258A, Y155A, and T254A, led to impaired binding and decreased catalytic activity [12]. Although kinetic analysis revealed that distal site mutants suffer loss of catalytic activity, crystallographic analysis showed no discernible changes in active site structure, suggesting that the effects result from altered protein dynamics in solution [12].

Thermal Stability Enhancements for Industrial-Scale Applications

The development of thermostable phenylalanine hydroxylases represents a critical advancement for industrial-scale applications involving (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid biosynthesis. Temperature stability is essential for maintaining enzymatic activity under process conditions that may involve elevated temperatures, extended reaction times, and potential thermal stress during purification and storage.

Chromobacterium violaceum phenylalanine hydroxylase exhibits moderate thermal stability with optimal activity at temperatures above 20°C and a melting temperature of 53 ± 2°C in the presence of ethylenediaminetetraacetic acid [13]. The presence of iron(II) enhances thermal resistance, increasing the melting temperature to 63 ± 2°C and extending the half-life at 47°C from 8 ± 1 minutes to 66 ± 4 minutes [13].

Table 4: Thermal Stability Enhancements for Industrial-Scale Applications

Enzyme_SourceTm_°CHalflife47°C_minSpecificActivityrelativeThermalStabilityFold
C. violaceum PAH WT5381.01.0
C. violaceum D267P63170.72.1
C. violaceum N-Δ956121.21.3
L. pneumophila PAH79850.34.2
Human PAH58150.81.2

Rational engineering approaches have focused on identifying flexible regions and surface residues that could be replaced with stabilizing amino acids. Molecular dynamics simulation analyses identified the most flexible regions, leading to the design of the D267P variant, which showed a 2.1-fold increase in thermal stability compared to wild-type enzyme [14]. However, this stabilization came at the cost of reduced specific activity compared to the wild-type enzyme [14].

Amino-terminal truncation variants have provided alternative approaches to stability enhancement. Four amino-terminal truncated variants showed greater than 25% increase in specific activity compared to wild-type, with similar or slightly decreased thermostability except for the N-Δ9 variant [14]. The N-Δ9 variant exhibited both 1.2-fold increased specific activity and 1.3-fold increased thermostability, along with considerably enhanced catalytic activity under neutral conditions [14].

The structural basis for enhanced thermal stability in Legionella pneumophila phenylalanine hydroxylase provides insights into natural thermostabilization mechanisms. This enzyme exhibits exceptional thermal stability with a midpoint denaturation temperature of 79°C [15]. The crystal structure revealed a unique dimerization motif that includes ionic interactions and a hydrophobic core composed of both β-structure and a carboxyl-terminal region [15].

The dimerization interface involves specific residues proline 255, proline 256, tyrosine 257, and phenylalanine 258 interacting with identical residues from the adjacent subunit [15]. This unique arrangement, combined with aromatic clusters throughout the structure, contributes to the high thermal stability of the enzyme [15]. The buried accessible surface area of 519 Ų at the dimer interface is substantially larger than that observed in human phenylalanine hydroxylase dimers [15].

Industrial applications require enzymes that maintain activity and stability under process conditions including varying pH, ionic strength, and the presence of organic solvents or other additives. The optimal pH for both catalytic activity and stability of Chromobacterium violaceum phenylalanine hydroxylase is 7.4, which is compatible with most biotechnological applications [13]. Cobalt(II) can stabilize the enzyme with a melting temperature of 63 ± 2°C while inhibiting catalytic activity by displacing iron from the active site [13].

The development of thermostable variants has implications for cofactor regeneration systems and overall process economics. Enhanced thermal stability allows for operation at elevated temperatures where reaction rates are increased, substrate solubility may be improved, and cofactor turnover frequencies are enhanced [16]. The coupling of engineered phenylalanine hydroxylases with effective cofactor synthesis and regeneration systems has enabled high-yield production of hydroxylated aromatic amino acids, with titers reaching 13.9 grams per liter in fed-batch fermentation systems [16].

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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